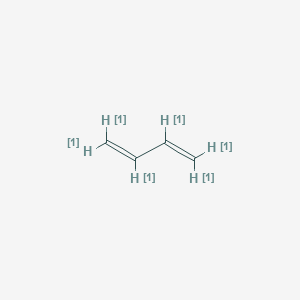

1,3-Butadieno, hexadeutero-, trans-

Descripción general

Descripción

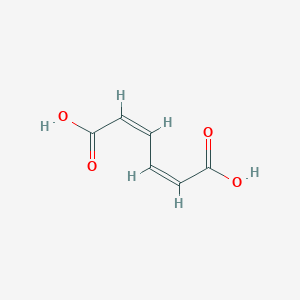

1,3-Butadiene, hexadeutero-, trans- is a deuterated form of 1,3-butadiene, where all hydrogen atoms are replaced with deuterium. Its molecular formula is C4D6, and it has a molecular weight of 60.1274 g/mol . This compound is particularly useful in scientific research due to its unique isotopic properties, which allow for detailed studies of reaction mechanisms and molecular interactions.

Aplicaciones Científicas De Investigación

1,3-Butadiene, hexadeutero-, trans- has numerous applications in scientific research:

Chemistry: It is used to study reaction mechanisms and kinetics, particularly in the context of isotopic effects.

Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways.

Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Industry: It is used in the production of deuterated polymers and materials with unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Butadiene, hexadeutero-, trans- can be synthesized through the deuteration of 1,3-butadiene. This process typically involves the use of deuterium gas (D2) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of 1,3-butadiene, hexadeutero-, trans- follows similar principles but on a larger scale. The process involves the catalytic deuteration of 1,3-butadiene using deuterium gas. The catalysts used in industrial settings are often more robust and efficient to ensure high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Butadiene, hexadeutero-, trans- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of deuterated oxidation products.

Reduction: Reduction reactions typically involve the addition of hydrogen or deuterium, resulting in the formation of deuterated alkanes.

Substitution: In substitution reactions, one or more deuterium atoms can be replaced by other atoms or groups, leading to the formation of various deuterated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3). These reactions are usually carried out under controlled conditions to prevent over-oxidation.

Reduction: Catalytic hydrogenation using palladium (Pd) or platinum (Pt) catalysts is a common method for reducing 1,3-butadiene, hexadeutero-, trans-.

Substitution: Halogenation reactions using halogens (e.g., chlorine, bromine) or halogenating agents (e.g., N-bromosuccinimide) are typical substitution reactions.

Major Products Formed

Oxidation: Deuterated aldehydes, ketones, and carboxylic acids.

Reduction: Deuterated butanes and butenes.

Substitution: Deuterated halides and other substituted derivatives.

Mecanismo De Acción

The mechanism of action of 1,3-butadiene, hexadeutero-, trans- involves its interaction with various molecular targets and pathways. The presence of deuterium atoms affects the bond strengths and reaction kinetics, leading to unique isotopic effects. These effects are particularly useful in studying detailed reaction mechanisms and molecular interactions.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Butadiene: The non-deuterated form of the compound.

1,3-Butadiene, hexadeutero-, cis-: The cis-isomer of the deuterated compound.

1,3-Butadiene, tetradeutero-: A partially deuterated form with four deuterium atoms.

Uniqueness

1,3-Butadiene, hexadeutero-, trans- is unique due to its complete deuteration and trans-configuration. This makes it particularly valuable in studies requiring precise isotopic labeling and in understanding the effects of isotopic substitution on chemical and physical properties.

Propiedades

Número CAS |

1441-56-1 |

|---|---|

Fórmula molecular |

C4H6 |

Peso molecular |

60.13 g/mol |

Nombre IUPAC |

1,1,2,3,4,4-hexadeuteriobuta-1,3-diene |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1D2,2D2,3D,4D |

Clave InChI |

KAKZBPTYRLMSJV-UFSLNRCZSA-N |

SMILES |

C=CC=C |

SMILES isomérico |

[2H]C(=C([2H])C(=C([2H])[2H])[2H])[2H] |

SMILES canónico |

C=CC=C |

Pictogramas |

Flammable; Compressed Gas; Health Hazard |

Números CAS relacionados |

29989-19-3 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)

![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)